molecular formula C12H9N3O3 B8270233 2-nitro-N-pyridin-4-ylbenzamide CAS No. 175653-47-1

2-nitro-N-pyridin-4-ylbenzamide

Cat. No.: B8270233
CAS No.: 175653-47-1
M. Wt: 243.22 g/mol
InChI Key: OVXOOHFWTAEGEE-UHFFFAOYSA-N
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Description

2-Nitro-N-pyridin-4-ylbenzamide is a benzamide derivative featuring a nitro group (-NO₂) at the 2-position of the benzamide core and a pyridin-4-yl substituent on the amide nitrogen.

Properties

CAS No.

175653-47-1

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

2-nitro-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C12H9N3O3/c16-12(14-9-5-7-13-8-6-9)10-3-1-2-4-11(10)15(17)18/h1-8H,(H,13,14,16)

InChI Key

OVXOOHFWTAEGEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

a. Nitro Group Position

  • 3-Nitro and 4-Nitro Derivatives : Compounds like 4-methyl-3-nitro-N-(2-pyridinylmethyl)benzamide and 4-nitro-N-(pyridin-2-yl)benzamide demonstrate how nitro positioning influences electronic properties. For example, 4-nitro groups enhance resonance stabilization, while 3-nitro groups may sterically hinder adjacent substituents.

b. Pyridinyl Substituent Position

  • 4-Pyridinyl vs. 2-Pyridinyl : The pyridin-4-yl group in the target compound introduces distinct hydrogen-bonding and steric effects compared to pyridin-2-yl analogs. For instance, pyridin-4-yl lacks the ortho-directing effects seen in pyridin-2-yl derivatives, which could alter reactivity in substitution reactions .

c. Additional Substituents

Research Findings and Functional Implications

a. Crystallographic and Conformational Data

  • 4-Nitrobenzoic Acid–N-(Pyrimidin-2-yl)aniline : X-ray studies reveal that nitro and pyridinyl/pyrimidinyl groups influence molecular planarity and packing. For example, mean C–C bond lengths in nitrobenzamides (~1.48 Å) and dihedral angles (e.g., C2–C3–C4–C5 = −0.3°) suggest moderate torsional strain in ortho-substituted derivatives .

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